N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide
Description
Tetrahydroquinoline Derivatives in Heterocyclic Chemistry
Tetrahydroquinolines constitute a privileged scaffold in organic synthesis due to their prevalence in bioactive natural products and pharmaceuticals. The partially saturated quinoline structure confers conformational flexibility while maintaining aromatic π-stacking capabilities, enabling interactions with enzymes and receptors. Notable examples include helquinoline, an antibiotic isolate from Streptomyces species, and synthetic agents like oxamniquine, a schistosomiasis therapeutic.
The pharmacological versatility of tetrahydroquinolines stems from their modifiable core. Substituents at the 1-, 3-, and 7-positions critically influence bioactivity, as demonstrated by CETP inhibitors for hypercholesterolemia and L-689,560, a neuroprotective agent. Recent synthetic advances, such as domino reductive amination-S~N~Ar cyclizations, have expanded access to diverse derivatives, including those with fused rings or stereochemical complexity.
Table 1: Representative Tetrahydroquinoline-Based Pharmaceuticals
| Compound | Therapeutic Application | Key Structural Features |
|---|---|---|
| Oxamniquine | Antischistosomal | 1-Aminoethyl-7-nitro substitution |
| Nicainoprol | Antiarrhythmic | 3-Methoxy-4-hydroxyphenyl group |
| Virantmycin | Antiviral | 1-Cyano-8-methyl substitution |
Structural Significance of Furan-2-Carboxamide Moieties
Furan-2-carboxamide groups introduce electron-rich heteroaromaticity and hydrogen-bonding motifs, enhancing molecular recognition. The furan ring’s oxygen atom participates in dipole-dipole interactions, while the carboxamide provides NH donors for binding proteolytic sites or nucleic acids. In N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide, dual acylation at the 1- and 7-positions creates a symmetrical yet polarized topology, potentially enabling dual-target engagement.
Ortho-substituents on tetrahydroquinolines significantly modulate reactivity. For instance, hydroxyl or amino groups adjacent to the core NH enhance antioxidant activity by facilitating radical scavenging via hydrogen donation. Computational studies reveal that ortho-methoxy groups increase N–H bond dissociation energies by 2.7 kcal/mol compared to para-substituted analogs, altering redox behavior.
Table 2: Influence of Substituents on Tetrahydroquinoline Antioxidant Activity
| Substituent Position | Functional Group | Induction Period (min) | N–H BDE (kcal/mol) |
|---|---|---|---|
| Ortho | OH | 438 | 82.9 |
| Para | OH | 225 | 86.1 |
| Ortho | NH~2~ | 384 | 84.8 |
Historical Development of Bifunctional Acylated Heterocycles
The integration of acyl groups into heterocycles dates to early 20th-century studies on acridines and quinolines. Modern strategies employ tandem reactions to append carboxamide or carbonyl functionalities regioselectively. For example, Bunce’s domino S~N~2-S~N~Ar protocol constructs tetrahydroquinolines with aryl ether side chains in near-quantitative yields.
Acylation at multiple positions emerged as a method to fine-tune pharmacokinetics. The Pictet–Spengler reaction, traditionally used for β-carboline synthesis, was adapted to install furan-2-carboxamide groups via nucleophilic acyl substitution. Advances in protective group strategies—particularly tosyl groups—enable sequential functionalization without cross-reactivity.
Research Rationale and Knowledge Gaps
Despite progress in tetrahydroquinoline chemistry, dual-acylated derivatives remain underexplored. Key unanswered questions include:
- Stereoelectronic Effects : How do dual furan-2-carboxamide groups influence electron density distribution across the tetrahydroquinoline core?
- Synthetic Scalability : Can current methods (e.g., Pictet–Spengler) produce gram-scale quantities without chromatographic purification?
- Target Engagement : What biological targets (e.g., kinases, GPCRs) preferentially bind this bifunctional system?
Preliminary data suggest synergistic effects between the tetrahydroquinoline’s planar aromatic region and the furan’s lone-pair donors, but mechanistic studies are lacking. Addressing these gaps could unlock applications in catalysis or multidrug-resistant pathogen treatment.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(16-5-2-10-24-16)20-14-8-7-13-4-1-9-21(15(13)12-14)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJGICIDGIGJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves the coupling of furan-2-carbonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a furan ring and a tetrahydroquinoline moiety linked through a carbonyl group. The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydroquinoline derivative followed by coupling with the furan-2-carboxylic acid derivative. This complexity allows for diverse modifications that can enhance its biological activity.
Anticancer Activity
Research indicates that N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induces apoptosis | |
| Lung Cancer | Cell cycle arrest | |
| Leukemia | Inhibits cell growth |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It demonstrates activity against a range of bacterial strains, suggesting potential use in treating infections. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Bactericidal effect | |
| Escherichia coli | Growth inhibition | |
| Mycobacterium tuberculosis | Antitubercular activity |
Antioxidant Activity
The antioxidant properties of this compound have been investigated as well. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage linked to various diseases.
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. For example:
- Enzyme Inhibition: The compound can inhibit key enzymes involved in cancer metabolism.
- Receptor Binding: Its structural components facilitate binding to receptors that regulate apoptosis and cell proliferation.
Future Research Directions
Further studies are needed to explore the full therapeutic potential of this compound. Key areas include:
- In Vivo Studies: Evaluating its efficacy and safety in animal models.
- Mechanism Elucidation: Detailed investigations into its interactions with biological targets.
- Formulation Development: Creating effective delivery systems for enhanced bioavailability.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antibacterial and antifungal effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with microbial cell wall synthesis is a key aspect of its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydroquinoline Cores
The tetrahydroquinoline scaffold is a common feature in bioactive molecules. Below is a comparison of key analogs:
Key Observations:
- Furan vs. Thiophene: The target compound’s furan rings may confer distinct electronic properties compared to thiophene-containing analogs (e.g., Compound 28). Furan’s lower aromaticity and reduced electron density could influence binding interactions in enzymatic pockets .
- Substituent Positioning: The placement of substituents (e.g., amide vs. imidamide groups) significantly affects pharmacological activity. For example, Compound 31’s dimethylamino-ethyl group enhances solubility, a feature absent in the target compound .
- Core Saturation: The fully saturated tetrahydroquinoline core in the target compound may improve metabolic stability compared to partially unsaturated analogs .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a furan ring and a tetrahydroquinoline moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- Furan Ring : A five-membered aromatic ring contributing to its biological activity.
- Tetrahydroquinoline Moiety : Known for its role in various bioactive compounds.
- Carboxamide Group : Enhances solubility and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Mechanism : These compounds may disrupt bacterial cell walls or interfere with essential metabolic pathways.
- Case Study : A study demonstrated that derivatives of tetrahydroquinoline showed activity against various strains of bacteria, suggesting a potential application in treating infections .
Anticancer Activity
The compound has shown promise in anticancer applications:
- Cell Line Studies : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways.
- Mechanism of Action : It is believed to inhibit key enzymes involved in cell proliferation and survival .
Antiviral Effects
Recent investigations into the antiviral properties of similar compounds have highlighted their potential in combating viral infections:
- SARS-CoV-2 Inhibition : Some studies suggest that compounds with furan and tetrahydroquinoline structures may inhibit the entry of viruses like SARS-CoV-2 into host cells by targeting specific viral proteins .
Structure–Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to understand how structural variations affect biological activity:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Furan Ring : Utilizing methods such as the Paal-Knorr synthesis.
- Tetrahydroquinoline Synthesis : Achieved through cycloaddition reactions.
- Final Coupling Reaction : Linking the furan and tetrahydroquinoline moieties with the carboxamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
